molecular formula C7H5ClFIO B14020525 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Cat. No.: B14020525
M. Wt: 286.47 g/mol
InChI Key: QUTWOFFUYLJUOZ-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS 2384019-48-9) is a versatile halogenated and methoxylated aromatic building block of high value in synthetic and environmental chemistry research . With the molecular formula C₇H₅ClFIO and a molecular weight of 286.47 g/mol, this compound is characterized by its multiple reactive sites, which allow for regioselective further functionalization . Its primary research application lies in the synthesis of complex organic molecules, particularly as a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, for the construction of methoxylated biphenyl derivatives . These structures are of significant interest in environmental science as they serve as synthetic intermediates and analytical standards for studying methoxylated metabolites of persistent environmental pollutants like Polychlorinated Biphenyls (PCBs) . The presence of iodine offers a handle for palladium-catalyzed reactions, while the fluorine atom can undergo nucleophilic aromatic substitution, providing researchers with multiple strategic pathways for molecular design . This product is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

1-chloro-3-fluoro-2-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3

InChI Key

QUTWOFFUYLJUOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)I)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 3 Fluoro 2 Iodo 4 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections for the Multi-functionalized Aromatic Core

Retrosynthetic analysis of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene involves strategically disconnecting the substituents to identify plausible precursors. The primary challenge lies in the dense and varied functionalization of the aromatic ring. Key disconnections focus on the carbon-halogen (C-I, C-Cl, C-F) and carbon-oxygen (C-O) bonds.

The order of substituent introduction is critical and is dictated by the directing effects of the groups. The methoxy (B1213986) group (-OCH₃) is a powerful activating ortho-, para-director, while the halogens (Cl, F, I) are deactivating yet also ortho-, para-directing. libretexts.orgmsu.edu This creates a scenario of competing directing effects that must be carefully managed.

A logical retrosynthetic approach might prioritize the establishment of the chloro-fluoro-methoxy-benzene core, with the iodine atom introduced in a late-stage synthesis. This is because an amino group, a precursor to iodine via the Sandmeyer reaction, can be a powerful directing group and its conversion to iodine is a robust and well-established transformation.

Plausible Retrosynthetic Pathways:

Late-Stage Iodination: Disconnecting the C-I bond leads to a 1-chloro-3-fluoro-4-methoxybenzene precursor. This pathway relies on a highly regioselective iodination method that can overcome the directing influence of the existing substituents. Alternatively, the iodine can be introduced from a corresponding aniline (B41778) derivative.

Sequential Halogenation: A pathway building the halogenation pattern sequentially on a simpler precursor, such as an anisole (B1667542) or a di-substituted benzene (B151609). fiveable.melibretexts.orgpressbooks.pub This requires meticulous control over the regioselectivity at each halogenation step.

Methoxy Group Introduction: Disconnecting the C-O bond suggests a polyhalogenated phenol (B47542) as a direct precursor. This approach hinges on the selective synthesis of the 2-chloro-4-fluoro-3-iodophenol intermediate followed by etherification.

The planning of a successful multi-step synthesis requires a deep understanding of these directing effects and the ability to carry out reactions in the correct order to achieve the desired substitution pattern. pressbooks.pub

Development and Optimization of Specific Synthetic Pathways

Regioselective Halogenation Strategies for Controlled Introduction of Chlorine, Fluorine, and Iodine

Achieving the specific 2,3,4,5-substitution pattern of the target molecule requires precise control over the regioselectivity of halogenation reactions. Standard electrophilic aromatic substitution often yields mixtures of isomers, necessitating advanced strategies. uobabylon.edu.iq

Key Strategies:

Directing Group Control: The inherent directing ability of the methoxy group is a primary tool. However, with multiple halogens present, the electronic and steric environment becomes complex. libretexts.orgmsu.edu Acetylating an amino or hydroxyl group can attenuate its activating influence, allowing for more controlled subsequent reactions. msu.edu

N-Halosuccinimides (NXS) in Specialized Solvents: The use of reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) in solvents such as hexafluoroisopropanol (HFIP) can enhance reactivity and provide high regioselectivity under mild conditions, often without the need for additional catalysts. organic-chemistry.orgresearchgate.net This method is versatile and can be used for a broad range of arenes. organic-chemistry.org

Directed Ortho-Metalation (DoM): DoM involves using a directing group (like an amide or methoxy group) to guide deprotonation of the adjacent ortho position with a strong base, followed by quenching with an electrophilic halogen source. This provides excellent regiocontrol but requires compatibility with other functional groups.

Biocatalysis: FAD-dependent halogenase enzymes, such as RebH, offer remarkable regioselectivity that can override the natural electronic preferences of the aromatic ring. nih.govnih.gov These enzymes utilize FADH₂ to generate a hypohalous acid within a protected active site, enabling selective halogenation at positions that are electronically disfavored. nih.gov

Table 1: Comparison of Regioselective Halogenation Methods
MethodReagentsKey AdvantagesPotential Challenges
Electrophilic Aromatic SubstitutionX₂ / Lewis Acid (e.g., FeX₃)Well-established, simple reagents.Poor regioselectivity with multiple directing groups, harsh conditions. uobabylon.edu.iq
N-Halosuccinimides in HFIPNCS, NBS, NIS in HFIPHigh regioselectivity, mild conditions, broad scope. organic-chemistry.orgresearchgate.netSolvent cost and availability.
Directed Ortho-Metalation (DoM)Directing Group, Strong Base (e.g., n-BuLi), Halogen Source (e.g., I₂)Excellent regiocontrol for ortho-substitution.Requires cryogenic temperatures, functional group incompatibility.
Enzymatic HalogenationHalogenase (e.g., RebH), Flavin Reductase, NAD, Halide SaltExceptional regioselectivity, environmentally benign. nih.govnih.govSubstrate scope limitations, enzyme production and stability.

Introduction of the Methoxy Group: Ethersynthesis Approaches on Halogenated Precursors

The introduction of the methoxy group can be accomplished either before or after halogenation. Performing this step on a halogenated precursor requires robust C-O bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr): This is a viable method if the aromatic ring is sufficiently electron-deficient. A polyhalogenated phenol can be deprotonated to a phenoxide and reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. Alternatively, a polyhalogenated benzene can react with sodium methoxide, often in a polar aprotic solvent. google.comresearchgate.net The use of phase-transfer catalysts can facilitate this reaction under milder conditions. researchgate.net

Transition Metal-Catalyzed Etherification: Palladium- and copper-catalyzed reactions are powerful methods for C-O bond formation. The Buchwald-Hartwig amination protocol can be adapted for ether synthesis, coupling an aryl halide with an alcohol. Similarly, the Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alkoxide. These methods offer broad functional group tolerance. Some aryl methoxides can be synthesized by the metal-catalyzed methylation of phenols. wikipedia.org

Sequential Functionalization and Orthogonal Reactivity Control in Aromatic Systems

Orthogonal synthesis is a strategy wherein specific functional groups can be reacted or modified without affecting other groups in the molecule. rsc.org This is paramount for the synthesis of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene. A successful strategy might involve a sequence of mechanistically distinct reactions.

For instance, a synthetic sequence could involve:

Electrophilic Halogenation: Introduction of chlorine or fluorine onto an anisole precursor, guided by the directing effect of the methoxy group.

Nitration: Introduction of a nitro group, which is a meta-director and can be used to control the position of subsequent substitutions.

Sandmeyer Reaction: The nitro group can be reduced to an amine, which is then converted to a diazonium salt. This salt is a versatile intermediate that can be transformed into an iodo group (or other halogens) upon treatment with the appropriate reagents (e.g., potassium iodide). This diazotization-iodination sequence represents an orthogonal transformation relative to electrophilic halogenation. google.com

Modification of Directing Groups: The reactivity of powerful activating groups like -NH₂ and -OH can be temporarily attenuated by converting them to acetanilides or esters, respectively. msu.edu This allows for other transformations to occur before the original activating group is regenerated by hydrolysis. msu.edu

The use of aryl germanes, which show privileged stability under harsh fluorination conditions but superior reactivity in iodinations and brominations, represents an advanced method for achieving selective multi-halogenations. nih.gov

Palladium-Catalyzed and Other Transition Metal-Mediated Approaches to C-X Bond Formation

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds. researchgate.net These methods are often characterized by mild reaction conditions and high functional group tolerance, making them suitable for complex molecules.

Palladium-Catalyzed Halogenation: While less common than C-C or C-N coupling, palladium catalysts can facilitate the formation of C-X bonds. These reactions often proceed through a Pd(II)/Pd(IV) cycle or via reductive elimination from an Ar-Pd(II)-X complex.

Palladium-Catalyzed C-O Coupling: As mentioned in section 2.2.2, reactions like the Buchwald-Hartwig ether synthesis are palladium-catalyzed and provide a reliable route to the methoxy group on a pre-halogenated aromatic core.

Cascade Reactions: Palladium catalysts are adept at mediating cascade reactions where multiple C-C and C-X bonds are formed in a single operation. researchgate.net Such a strategy could potentially be designed to rapidly assemble the substituted core of the target molecule. Recent advances in high-valent palladium catalysis enable electrophilic C(sp²)-H functionalization, expanding the range of accessible compounds. nih.gov

Novel Synthetic Routes and Methodological Innovations for the Preparation of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

While a specific documented synthesis for 1-chloro-3-fluoro-2-iodo-4-methoxybenzene is not prevalent in the reviewed literature, novel methodologies for preparing similar polysubstituted aromatic compounds can be adapted.

One-Pot Diazotization and Iodination: A method for synthesizing 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) utilizes a one-pot diazotization and iodination of the corresponding aniline. google.com In this process, the diazonium salt reacts immediately with potassium iodide under cuprous iodide catalysis, which reduces the formation of byproducts and improves yield. google.com This approach avoids the need for low-temperature isolation of the diazonium salt and is suitable for large-scale production. google.com

Interrupted Vilsmeier-Haack Reaction: A programmable deoxychlorination/aromatization of tetralones has been developed to construct multisubstituted 1-chloronaphthalenes. acs.org While applied to a different aromatic system, the concept of using interrupted Vilsmeier-Haack conditions to achieve programmable functionalization represents a novel strategic approach. acs.org

Directed C-H Functionalization: The use of directing groups to achieve regioselective C-H halogenation is a rapidly advancing field. rsc.org Functional groups can act as internal ligands, guiding a transition metal catalyst to activate a specific C-H bond for halogenation, offering exceptional control. rsc.org

The combination of conventional electrophilic substitutions with modern techniques like directed lithiation and selective palladium-catalyzed cross-coupling reactions provides a powerful toolkit for the efficient synthesis of novel, highly substituted benzene derivatives. rsc.org

Techniques for Purity Assessment and Isolation of Research-Scale Synthesized Compound for Subsequent Studies

Following the synthesis of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, a rigorous process of purification and characterization is essential to ensure the compound's identity and purity for any subsequent research. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a fundamental tool for the separation and purification of organic compounds from reaction mixtures. youtube.com For a polysubstituted halogenated aromatic compound like 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, both column chromatography and High-Performance Liquid Chromatography (HPLC) are highly applicable.

Column Chromatography: This technique is often used for the initial purification of the crude product on a research scale. A silica (B1680970) gel stationary phase is typically employed, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from unreacted starting materials and by-products. The separation is based on the differential adsorption of the compounds to the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the final purification and the precise assessment of the purity of the synthesized compound. americanpharmaceuticalreview.com A reverse-phase HPLC method would be most suitable, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. americanpharmaceuticalreview.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve optimal separation of the target compound from any closely related impurities. americanpharmaceuticalreview.com Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram. For preparative HPLC, the conditions can be scaled up to isolate a highly pure sample. google.com

Spectroscopic Techniques for Structural Characterization

Once the compound has been purified, its chemical structure must be unequivocally confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the structure of organic molecules. For 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy protons. The coupling patterns and chemical shifts of the aromatic protons would provide definitive information about their relative positions on the benzene ring. The ¹³C NMR spectrum would show a unique signal for each of the seven carbon atoms in the molecule, and the chemical shifts would be influenced by the attached halogen and methoxy substituents.

Table 2: Predicted ¹H NMR and ¹³C NMR Data for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~7.0-7.5MultipletAromatic Protons
¹H~3.9Singlet-OCH₃
¹³C~150-160SingletC-OCH₃
¹³C~110-130MultipletAromatic Carbons
¹³C~90-100SingletC-I
¹³C~60Singlet-OCH₃

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, which can be used to confirm the molecular formula C₇H₅ClFIO.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

By employing these complementary techniques, the successful synthesis, isolation, and purification of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene can be confirmed, and a sample of high purity can be obtained for further scientific investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Fluoro 2 Iodo 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei.

¹H, ¹³C, ¹⁹F, and Potential Heteronuclear NMR Analysis for Aromatic and Aliphatic Protons and Carbons

One-dimensional NMR spectra offer fundamental information about the different types of protons and carbons in 1-chloro-3-fluoro-2-iodo-4-methoxybenzene.

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the protons of the methoxy (B1213986) group. The chemical shifts of the aromatic protons are influenced by the surrounding electron-donating and electron-withdrawing substituents. Aromatic protons typically resonate between 6.5 and 8.0 ppm. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For substituted anisoles, the chemical shifts of the aromatic carbons are well-documented and can be used to confirm the substitution pattern. cdnsciencepub.com The carbon attached to the methoxy group (C4) and the carbons bearing the halogen substituents will have characteristic chemical shifts.

¹⁹F NMR: As fluorine is 100% naturally abundant with a spin of 1/2, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. nih.govacs.org It provides information about the electronic environment of the fluorine atom and its coupling with neighboring nuclei. nih.govacs.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 165
Methoxy OCH₃~3.8~55
Predicted NMR data for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of polysubstituted aromatic compounds.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which helps to establish the connectivity of protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help to confirm the relative positions of substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, HRMS would confirm the molecular formula C₇H₅ClFIO. The fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.comwikipedia.org In electron impact mass spectrometry, aromatic compounds often show a strong molecular ion peak due to their stability. libretexts.org Common fragmentation pathways for haloanisoles can involve the loss of the methyl group from the methoxy ether, followed by the loss of a carbonyl group. nih.gov Cleavage of the carbon-halogen bonds is also a possibility. youtube.com

Ion Formula Description
[M]⁺C₇H₅ClFIOMolecular Ion
[M-CH₃]⁺C₆H₂ClFIOLoss of a methyl radical
[M-CH₃-CO]⁺C₅H₂ClFISubsequent loss of carbon monoxide
[M-I]⁺C₇H₅ClFOLoss of an iodine radical
Predicted HRMS Fragmentation Data for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Vibrational Mode Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene would display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3030 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450 to 1600 cm⁻¹ region. libretexts.org The spectrum would also show bands corresponding to the C-O stretching of the methoxy group and the C-halogen stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. The symmetric vibrations of the aromatic ring and the C-halogen bonds are often strong in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching~3030
Aromatic C=CStretching1450 - 1600
C-O (ether)Stretching1260 - 1000
C-FStretching1400 - 1000
C-ClStretching850 - 550
C-IStretching600 - 500
Characteristic Vibrational Frequencies for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Probing Electronic Transitions and Aromatic System Conjugation

Electronic spectroscopy provides information about the electronic structure and transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy: Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region due to π-π* electronic transitions. libretexts.org Benzene (B151609) itself has a primary absorption band around 202 nm and a less intense secondary band near 255 nm. libretexts.orgup.ac.za The substituents on the benzene ring in 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, particularly the electron-donating methoxy group, are expected to cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.zaresearchgate.netresearchgate.net

Fluorescence Spectroscopy: The fluorescence properties of a molecule are dependent on its structure and environment. While many aromatic compounds fluoresce, the presence of heavy atoms like iodine can influence the emission properties. The heavy-atom effect can promote intersystem crossing to the triplet state, potentially leading to phosphorescence rather than fluorescence.

Reactivity and Mechanistic Investigations of 1 Chloro 3 Fluoro 2 Iodo 4 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles and Regioselectivity Studies

Electrophilic Aromatic Substitution (EAS) on the 1-chloro-3-fluoro-2-iodo-4-methoxybenzene ring is primarily controlled by the powerful activating and directing effect of the methoxy (B1213986) group. Activating groups increase the reactivity of the benzene (B151609) ring towards EAS reactions and direct incoming electrophiles to the ortho and para positions. fiveable.me The halogens, being deactivating groups, decrease the ring's reactivity but also direct incoming electrophiles to their ortho and para positions. youtube.comfiveable.me

The regioselectivity of an EAS reaction on this substrate is determined by the cumulative effects of all four substituents. The methoxy group strongly activates the positions ortho and para to it. The para position is occupied by the iodo group. The two ortho positions are C3 (occupied by fluorine) and C5 (unoccupied). Therefore, the methoxy group strongly directs incoming electrophiles to the C5 position.

The halogen substituents also influence regioselectivity. The fluorine at C3 directs to C2 (occupied) and C4 (occupied). The chlorine at C1 directs to C2 (occupied) and C6 (unoccupied). The iodine at C2 directs to C1 (occupied) and C3 (occupied).

Considering these influences, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. It is ortho to the strongly activating methoxy group and avoids the steric hindrance of the bulky iodo group. The C6 position is less favored as it is only activated by the weakly directing chlorine atom and is para to the deactivating fluorine. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Table 1: Analysis of Substituent Directing Effects in Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Effect Activated Positions
-OCH₃ C4 Activating (Resonance) Ortho, Para C3 (Blocked), C5
-I C2 Deactivating (Induction) Ortho, Para C1 (Blocked), C3 (Blocked)
-F C3 Deactivating (Induction) Ortho, Para C2 (Blocked), C4 (Blocked)

Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathways, Including Halogen Displacement and Meisenheimer Complex Formation

Nucleophilic Aromatic Substitution (SNAr) reactions typically require an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho or para to a good leaving group. libretexts.org The substrate 1-chloro-3-fluoro-2-iodo-4-methoxybenzene lacks strong electron-withdrawing substituents like nitro groups; the halogens are only weakly deactivating, and the methoxy group is electron-donating. This electronic profile makes the compound generally unreactive towards SNAr under standard conditions.

For an SNAr reaction to proceed, a nucleophile attacks the electron-deficient aryl halide to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The stability of this complex is crucial for the reaction to occur. Without strong electron-withdrawing groups to delocalize the negative charge, the Meisenheimer complex is high in energy, and its formation becomes the rate-limiting step. researchgate.net

In polyhalogenated aromatic compounds, if a reaction were forced under harsh conditions, the relative reactivity of the halogens as leaving groups would be a key factor. In SNAr, the rate-limiting step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the C-F bond the most polarized and susceptible to attack (reactivity order: F > Cl > Br > I). researchgate.net However, the C-X bond is broken in the second step, where the leaving group departs. Here, iodide is the best leaving group due to the weakness of the C-I bond (leaving group ability: I > Br > Cl > F). researchgate.net The large size of the iodine atom can also introduce steric strain that is relieved upon formation of the tetrahedral Meisenheimer complex, which can sometimes enhance its reactivity in SNAr despite unfavorable electronic factors. researchgate.net

Given the substrate's electron-rich nature due to the methoxy group, significant halogen displacement via SNAr is not expected without further modification of the aromatic core. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of multiple carbon-halogen bonds with different reactivities makes 1-chloro-3-fluoro-2-iodo-4-methoxybenzene an excellent substrate for selective transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. icmpp.ro The key to selectivity in these reactions is the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. nih.gov

In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. nih.govlibretexts.org The rate of this step is highly dependent on the halogen, following the general reactivity trend: C–I > C–Br > C–OTf > C–Cl > C–F. nih.gov This predictable reactivity hierarchy allows for highly chemoselective reactions on polyhalogenated substrates.

For 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, the C-I bond is significantly weaker and more reactive than the C-Cl and C-F bonds. Consequently, cross-coupling reactions will occur selectively at the C2 position (iodo).

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base will selectively replace the iodine atom to form a new C-C bond. libretexts.orgyoutube.com

Sonogashira Coupling : Palladium and copper co-catalyzed reaction with a terminal alkyne will selectively form a C-C bond at the C2 position.

Heck Coupling : Palladium-catalyzed reaction with an alkene will introduce a vinyl group at the C2 position.

Negishi Coupling : Reaction with an organozinc reagent, catalyzed by palladium or nickel, will selectively form a C-C bond at the C2 position. organic-chemistry.orgnih.gov

Stille Coupling : Palladium-catalyzed reaction with an organostannane reagent offers another reliable method for selective C-C bond formation at the C-I bond.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction can couple primary or secondary amines with the aryl halide, again proceeding selectively at the most reactive C-I bond to form a new C-N bond. wikipedia.orgorganic-chemistry.org

In all these cases, the C-Cl and C-F bonds would remain intact under standard conditions, allowing for subsequent functionalization if desired.

Chemoselectivity is the preferential reaction of one functional group over another. In the context of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, the inherent reactivity difference (C-I >> C-Cl > C-F) provides a straightforward basis for achieving high chemoselectivity. nih.gov By carefully selecting mild reaction conditions and a suitable palladium catalyst, the cross-coupling can be exclusively directed to the C-I bond. acs.org

This selectivity allows for a modular approach to synthesis, where the iodo group is first replaced, and the resulting product, still containing chloro and fluoro substituents, can be used in a subsequent, more forcing cross-coupling reaction to functionalize the C-Cl bond. Reaction at the C-F bond is generally very difficult and requires specialized catalysts. nih.gov

Table 2: Predicted Chemoselective Cross-Coupling Reactions

Coupling Reaction Reagent Expected Major Product (at C2)
Suzuki-Miyaura Ar-B(OH)₂ 2-Aryl-1-chloro-3-fluoro-4-methoxybenzene
Sonogashira R-C≡CH 1-Chloro-3-fluoro-4-methoxy-2-(alkynyl)benzene
Heck H₂C=CHR 1-Chloro-3-fluoro-4-methoxy-2-(alkenyl)benzene
Negishi R-ZnX 2-Alkyl/Aryl-1-chloro-3-fluoro-4-methoxybenzene

While the intrinsic reactivity difference of halogens provides a basis for selectivity, the choice of catalyst—specifically the ligand on the palladium center—is crucial for optimizing reactivity and preventing side reactions. whiterose.ac.uk For the selective activation of the C-I bond, a standard catalyst like Pd(PPh₃)₄ may be sufficient.

To achieve a subsequent reaction at the less reactive C-Cl bond, more sophisticated catalysts are required. The oxidative addition to a C-Cl bond is more challenging than to a C-I bond. icmpp.ro Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) are often necessary. organic-chemistry.org These ligands stabilize the palladium(0) center, promote the difficult oxidative addition step, and accelerate the subsequent reductive elimination. youtube.com The development of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts for challenging cross-coupling reactions, including those involving aryl chlorides. icmpp.ro By tuning the ligand, one can control the catalytic activity to either react solely at the C-I bond or, under different conditions, proceed to react at the C-Cl bond after the first coupling is complete. researchgate.net

Derivatization and Functional Group Interconversion Strategies Applied to the Halogenated Methoxybenzene Core

Functional Group Interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk The 1-chloro-3-fluoro-2-iodo-4-methoxybenzene core offers multiple handles for derivatization and FGI.

Sequential Cross-Coupling : As discussed, the primary strategy for derivatization is sequential cross-coupling. A substituent can be introduced at the C2 position via C-I coupling, followed by a different substituent at the C1 position via C-Cl coupling, leading to complex, highly substituted benzene derivatives.

Modification of the Methoxy Group : The methoxy group can be converted into a hydroxyl group (phenol) via ether cleavage, typically using strong acids like HBr or Lewis acids like BBr₃. This unmasks a phenol (B47542), which is a versatile functional group for further reactions, such as etherification (Williamson ether synthesis) or esterification.

Reactions on Introduced Substituents : Functional groups introduced via cross-coupling can themselves be transformed. For instance:

A vinyl group introduced via a Heck reaction can undergo further reactions like hydrogenation, epoxidation, or dihydroxylation.

An amino group from a Buchwald-Hartwig reaction can be diazotized and converted into a variety of other functional groups (Sandmeyer reaction).

An aryl group introduced via a Suzuki reaction could carry other functional groups (e.g., a nitro or ester group) that can be subsequently modified (e.g., reduction of the nitro group to an amine, or hydrolysis of the ester to a carboxylic acid).

This multi-faceted reactivity allows the 1-chloro-3-fluoro-2-iodo-4-methoxybenzene scaffold to serve as a versatile building block for the synthesis of complex molecules.

Table 3: Potential Derivatization Pathways

Starting Material Reaction Reagents Intermediate/Product
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Suzuki-Miyaura Coupling PhB(OH)₂, Pd catalyst, Base 1-Chloro-3-fluoro-4-methoxy-2-phenylbenzene
1-Chloro-3-fluoro-4-methoxy-2-phenylbenzene Ether Cleavage BBr₃ 2-Chloro-4-fluoro-5-phenylphenol

Theoretical and Computational Chemistry Studies of 1 Chloro 3 Fluoro 2 Iodo 4 Methoxybenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of molecular systems. For 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, DFT calculations offer a window into its preferred three-dimensional arrangement, the distribution of its electrons, and its propensity to engage in chemical reactions.

Optimization of Molecular Conformations and Energetic Landscapes

Computational studies have focused on determining the most stable conformation of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene through geometry optimization. These calculations explore the molecule's potential energy surface to identify the arrangement of atoms that corresponds to the lowest energy, and therefore, the most likely structure to be observed. The orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring is a key variable in these conformational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. For 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, the distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surfaces and Quantum Chemical Descriptors for Predicting Reaction Sites

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. Regions of negative potential, typically associated with electronegative atoms like oxygen, fluorine, and chlorine, indicate areas that are susceptible to electrophilic attack. Conversely, regions of positive potential highlight sites that are likely to interact with nucleophiles. Quantum chemical descriptors, such as electronegativity, chemical hardness, and softness, derived from DFT calculations, provide quantitative measures of the molecule's reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to validate the computational model. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei in 1-chloro-3-fluoro-2-iodo-4-methoxybenzene can aid in the interpretation of experimental spectra. Similarly, the calculation of vibrational frequencies can provide a theoretical basis for assigning the peaks observed in infrared (IR) and Raman spectroscopy, offering a detailed picture of the molecule's vibrational modes. While experimental data for this specific compound is not widely available in the public domain, theoretical predictions serve as a valuable reference. liverpool.ac.uknih.govnih.govprensipjournals.comresearchgate.net

Quantum Chemical Calculations for Reaction Pathway Mapping and Transition State Analysis in Aromatic Reactions

Beyond static properties, quantum chemical calculations can be employed to map the energy profiles of chemical reactions involving 1-chloro-3-fluoro-2-iodo-4-methoxybenzene. This involves identifying the transition state structures, which represent the energy maxima along the reaction coordinate. By calculating the activation energies, these studies can predict the feasibility and kinetics of various aromatic substitution reactions, providing insights into how the interplay of the chloro, fluoro, iodo, and methoxy substituents directs the outcome of chemical transformations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene over time. These simulations can reveal the flexibility of the molecule and the accessible range of its conformations in different environments, such as in solution. Furthermore, MD simulations can be used to investigate intermolecular interactions, providing a deeper understanding of how molecules of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene interact with each other and with solvent molecules. This information is crucial for understanding its bulk properties and behavior in a condensed phase.

Machine Learning and AI Integration for Predicting Reactivity and Synthetic Outcomes of Substituted Benzenes

The intersection of computational chemistry with artificial intelligence (AI) and machine learning (ML) has opened new frontiers in predicting the chemical behavior of complex molecules like 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. These advanced computational tools leverage vast datasets of known reactions to learn the intricate relationships between a molecule's structure and its reactivity, offering predictions with increasing accuracy and speed. For polysubstituted benzenes, this approach is particularly valuable for forecasting reaction outcomes, determining the most likely sites of reaction (regioselectivity), and even suggesting optimal synthesis pathways.

Machine learning models are trained on extensive reaction databases to recognize patterns that govern chemical transformations. chemcopilot.com Instead of relying on pre-programmed chemical rules, these models can infer the likelihood of various reaction outcomes by analyzing the electronic and steric properties of reactants, reagents, and solvents. chemcopilot.comrjptonline.org For a molecule such as 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, an AI model can predict how the interplay of its chloro, fluoro, iodo, and methoxy substituents will influence its reactivity in different chemical environments.

A primary application of machine learning in this context is the prediction of regioselectivity in reactions like electrophilic aromatic substitution. rsc.org The directing effects of the four different substituents on the benzene ring create a complex reactivity landscape. An AI model, such as RegioML, which is specifically designed for this purpose, can analyze the computed properties of each carbon atom in the aromatic ring to predict the most probable site for an electrophilic attack. rsc.orgresearchgate.netchemrxiv.org These models are typically trained on thousands of known reactions and use quantum chemical descriptors, such as atomic charges, to inform their predictions. rsc.orgresearchgate.net The accuracy of such models for test sets has been reported to be as high as 93%. rsc.orgchemrxiv.org

The process begins by generating a digital representation of the molecule, often from its SMILES (Simplified Molecular-Input Line-Entry System) string. rjptonline.org From this representation, a wide array of features, or descriptors, are calculated. These can include electronic properties derived from quantum mechanics (like atomic charges and frontier molecular orbital energies), steric parameters, and topological indices that describe the molecule's connectivity. researchgate.netrsc.org A trained machine learning algorithm then processes these features to generate a prediction. For instance, it might output a probability score for each potential reaction site on the benzene ring, indicating the likelihood of substitution at that position.

The following interactive table illustrates a hypothetical output from a machine learning model designed to predict the regioselectivity of a common electrophilic aromatic substitution reaction (e.g., nitration) on 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. The reactivity scores are assigned on a scale of 0 to 1, where a higher score indicates a greater likelihood of reaction at that site.

PositionSubstituentPredicted Reactivity ScorePredicted Major Product
C1-Cl0.05No
C2-I0.10No
C3-F0.02No
C4-OCH30.25No
C5-H0.85 Yes
C6-H0.60No

Note: The data in this table is illustrative and intended to represent the type of output a machine learning model would generate based on the known activating and directing effects of the substituents. The methoxy group is a strong activating group and ortho-, para-directing. The halogens are deactivating but also ortho-, para-directing. The model would weigh these competing influences to predict the most likely outcome.

The success of these AI and machine learning applications is highly dependent on the quality and diversity of the data used for training. nih.gov Large, well-curated datasets are essential for building robust and generalizable models that can make accurate predictions for new or complex molecules. nih.gov As these models become more sophisticated and the databases they draw from continue to grow, their role in the design and synthesis of novel chemical entities will undoubtedly expand, accelerating research and development in fields ranging from materials science to pharmaceuticals.

Applications of 1 Chloro 3 Fluoro 2 Iodo 4 Methoxybenzene in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block in the Construction of Complex Organic Molecules

The strategic placement of three different halogen atoms (chlorine, fluorine, and iodine) alongside a methoxy (B1213986) group on the benzene (B151609) ring makes 1-chloro-3-fluoro-2-iodo-4-methoxybenzene a highly sought-after precursor in the synthesis of intricate organic molecules. The differential reactivity of the carbon-halogen bonds is a key feature, with the carbon-iodine bond being the most susceptible to cleavage in cross-coupling reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally the most robust. This reactivity gradient allows for selective and sequential functionalization of the aromatic core.

Precursor in the Synthesis of Non-natural Products and Architecturally Complex Scaffolds

In the quest for novel therapeutic agents and biologically active compounds, organic chemists often design and construct non-natural products with unique and complex three-dimensional structures. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene serves as an excellent starting material in this endeavor. The iodo group can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide array of substituents.

For instance, the iodine atom can be selectively replaced with an aryl, alkyl, or alkynyl group via a Suzuki or Sonogashira coupling, leaving the chloro and fluoro groups untouched for subsequent modifications. This stepwise approach allows for the controlled and predictable assembly of architecturally complex scaffolds that are often difficult to access through other synthetic routes. The methoxy group, an electron-donating substituent, also influences the reactivity and regioselectivity of these transformations.

Intermediate in the Construction of Macrocyclic and Heterocyclic Systems with Specific Architectures

The synthesis of macrocycles and heterocycles is of paramount importance in medicinal chemistry and materials science. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene can be strategically employed in the construction of these cyclic systems. Through a sequence of cross-coupling reactions, functionalities can be introduced at the 2-position (originally bearing the iodine) that can then participate in intramolecular cyclization reactions.

For example, a Sonogashira coupling can introduce a terminal alkyne, which can then undergo an intramolecular cyclization with another functional group on a side chain to form a heterocyclic ring. Similarly, by introducing appropriate functionalities at both the 2- and other positions (via subsequent manipulation of the chloro group), this building block can be incorporated into larger macrocyclic structures. The presence of the fluorine atom can impart desirable properties to the final macrocycle or heterocycle, such as increased metabolic stability and altered electronic characteristics.

Role in the Development of Advanced Organic Materials

The unique electronic properties conferred by the combination of halogen and methoxy substituents make 1-chloro-3-fluoro-2-iodo-4-methoxybenzene an attractive precursor for the synthesis of advanced organic materials with tailored functionalities.

Incorporation into Functional Polymers and Oligomers with Tailored Electronic Properties

The development of functional polymers and oligomers with specific electronic and photophysical properties is a rapidly growing area of materials science. By serving as a monomeric unit, derivatives of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene can be incorporated into polymer backbones. The presence of the fluoro and chloro groups can significantly influence the polymer's electronic properties, such as its electron affinity and band gap.

For example, after converting the iodo group to a polymerizable functionality (e.g., a vinyl or ethynyl (B1212043) group), the resulting monomer can be polymerized to yield materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern on the benzene ring allows for fine-tuning of the polymer's solubility, processability, and solid-state packing, which are crucial for device performance.

Precursor for Optoelectronic Materials and Liquid Crystalline Compounds

The synthesis of novel optoelectronic materials and liquid crystals often relies on the precise arrangement of polar and polarizable groups within a molecule. The dipole moment and polarizability of the 1-chloro-3-fluoro-4-methoxyphenyl moiety can be exploited in the design of such materials.

Derivatives of this compound can be used as core structures in the synthesis of liquid crystals. The introduction of mesogenic (liquid crystal-forming) groups through modification of the iodo and chloro positions can lead to the formation of materials with specific liquid crystalline phases and electro-optical properties. The fluorine atom is particularly valued in liquid crystal design for its ability to modulate dielectric anisotropy and viscosity.

Contribution to Methodological Advancements in Regioselective and Chemoselective Synthesis

The distinct reactivity of the three different halogen atoms in 1-chloro-3-fluoro-2-iodo-4-methoxybenzene makes it an excellent substrate for the development and optimization of new synthetic methodologies that focus on regioselectivity and chemoselectivity.

The challenge of selectively functionalizing one C-X bond in the presence of others has driven innovation in catalyst design and reaction condition optimization. For example, developing palladium catalyst systems that can selectively activate the C-I bond for a Suzuki coupling without affecting the C-Cl bond is a significant achievement in chemoselective synthesis.

Furthermore, the electronic and steric environment around each halogen atom influences its reactivity, providing a model system for studying the subtle factors that govern regioselectivity in cross-coupling reactions. Research utilizing this compound helps to expand the synthetic chemist's toolkit, enabling more efficient and precise synthesis of complex molecules.

Below is a table summarizing the key properties of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene:

PropertyValue
IUPAC Name 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene
Molecular Formula C₇H₅ClFIO
Molecular Weight 286.47 g/mol
CAS Number 2384019-48-9

Comparative Studies with Analogues and Derivatives of 1 Chloro 3 Fluoro 2 Iodo 4 Methoxybenzene

Synthesis and Advanced Characterization of Structurally Related Polyhalogenated Methoxybenzenes

The synthesis of polyhalogenated methoxybenzenes, including derivatives of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, often involves multi-step sequences that allow for the regioselective introduction of different halogen substituents. A common strategy begins with a readily available substituted anisole (B1667542), followed by sequential electrophilic halogenation reactions. The directing effects of the existing substituents, primarily the strongly activating and ortho-, para-directing methoxy (B1213986) group, are pivotal in controlling the position of incoming halogens. stackexchange.comlibretexts.org However, as the ring becomes more substituted, steric hindrance and the electronic effects of the already present halogens increasingly influence the outcome of subsequent reactions. wikipedia.orgvedantu.com

For instance, the synthesis of a trisubstituted haloanisole might start with a di-substituted precursor. The choice of halogenating agent and reaction conditions is crucial for achieving the desired selectivity. minia.edu.egmasterorganicchemistry.com

Advanced characterization of these compounds relies heavily on spectroscopic techniques to unequivocally determine their structure. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for elucidating the substitution pattern on the benzene (B151609) ring. youtube.comresearchgate.netresearchgate.net The chemical shifts and coupling constants of the aromatic protons and carbons provide detailed information about the electronic environment and connectivity of the atoms. For fluorine-containing compounds, ¹⁹F NMR is also a powerful tool. nih.gov Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. youtube.com Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, such as the C-O stretching of the methoxy group and the characteristic absorptions of the carbon-halogen bonds. youtube.comschoolwires.net

Table 1: Representative Spectroscopic Data for a Hypothetical Polyhalogenated Methoxybenzene

Technique Observed Data Interpretation
¹H NMRAromatic protons: δ 6.8-7.5 ppm, Methoxy protons: δ 3.9 ppmChemical shifts and splitting patterns of aromatic protons reveal their relative positions and the nature of adjacent substituents. The singlet for the methoxy group is characteristic.
¹³C NMRAromatic carbons: δ 110-160 ppm, Methoxy carbon: δ 56 ppmThe chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
Mass Spec (EI)Molecular ion peak (M⁺) consistent with the molecular formulaConfirms the molecular weight of the compound. Isotopic patterns for chlorine and bromine can further verify their presence.
IRC-O stretch: ~1250 cm⁻¹, C-H (aromatic): ~3050 cm⁻¹, C-X stretchesConfirms the presence of the methoxy group and carbon-halogen bonds.

Comparative Analysis of Reactivity and Reaction Selectivity Across a Series of Derivatives

The reactivity of polyhalogenated methoxybenzenes is significantly influenced by the nature and position of the halogen substituents. These compounds are particularly valuable in cross-coupling reactions, such as the Suzuki and Stille reactions, where the differential reactivity of the carbon-halogen bonds can be exploited for selective functionalization. nih.govnih.govresearchgate.netresearchgate.netrsc.org Generally, the reactivity of the C-X bond in these reactions follows the order C-I > C-Br > C-Cl > C-F. This trend allows for the selective coupling at the more reactive C-I bond while leaving the other halogen sites intact for subsequent transformations.

In electrophilic aromatic substitution reactions, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. stackexchange.comlibretexts.orgmsu.edumsu.edu However, in a polyhalogenated methoxybenzene, the deactivating inductive effects of the halogens and steric hindrance from ortho substituents can significantly modulate this reactivity and regioselectivity. wikipedia.orgvedantu.combyjus.com For example, a halogen at a position ortho to the methoxy group will sterically hinder the approach of an electrophile to that site. wikipedia.orgvedantu.com The interplay of these activating and deactivating effects can lead to complex reactivity patterns that are highly dependent on the specific substitution pattern of the molecule.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

Compound Substituents Predicted Reactivity (relative to Anisole) Major Directing Influence
Anisole-OCH₃1 (Reference)Methoxy (ortho, para)
4-Chloroanisole-OCH₃, 4-Cl< 1Methoxy (ortho)
2,4-Dichloroanisole-OCH₃, 2-Cl, 4-Cl<< 1Methoxy (ortho to OCH₃, meta to Cl)
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene-OCH₃, 2-I, 3-F, 4-Cl<<< 1Complex interplay of all substituents

Systematic Investigation of Substituent Effects (Electronic and Steric) on Chemical Behavior and Electronic Properties (Theoretical and Spectroscopic)

Theoretical and computational studies, often employing Density Functional Theory (DFT), are invaluable for dissecting these effects. kfupm.edu.saresearchgate.netnih.govnih.govnih.govscirp.org These calculations can provide insights into the molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity. nih.govnih.govnih.govscirp.org For instance, DFT calculations can predict the most electron-rich or electron-poor sites on the aromatic ring, thereby rationalizing the observed regioselectivity in electrophilic or nucleophilic reactions.

Steric effects, particularly the "ortho effect," play a significant role in polysubstituted benzenes. wikipedia.orgvedantu.combyjus.com A substituent ortho to the methoxy group can force it out of the plane of the benzene ring, thereby disrupting its resonance interaction and altering the electronic properties and reactivity of the molecule. wikipedia.org This steric hindrance also directly impacts the accessibility of adjacent sites to incoming reagents. wikipedia.orgvedantu.com

Spectroscopic techniques provide experimental validation for these theoretical predictions. For example, changes in the ¹³C NMR chemical shifts of the aromatic carbons can be correlated with the electron-donating or electron-withdrawing nature of the substituents. Similarly, UV-Vis spectroscopy can reveal how substituents affect the electronic transitions within the molecule.

Table 3: Summary of Substituent Effects

Substituent Inductive Effect Resonance Effect Overall Electronic Effect on Ring Steric Hindrance
-OCH₃Electron-withdrawing (-I)Electron-donating (+R)ActivatingModerate
-FStrongly electron-withdrawing (-I)Weakly electron-donating (+R)DeactivatingLow
-ClStrongly electron-withdrawing (-I)Weakly electron-donating (+R)DeactivatingModerate
-IModerately electron-withdrawing (-I)Weakly electron-donating (+R)DeactivatingHigh

Future Research Directions and Emerging Paradigms for 1 Chloro 3 Fluoro 2 Iodo 4 Methoxybenzene

Development of More Sustainable and Environmentally Benign Synthetic Protocols for Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often employ harsh reagents and generate significant waste. rsc.org Future research will undoubtedly focus on developing greener synthetic routes applicable to molecules like 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. The goal is to replace traditional electrophilic aromatic substitution (EAS) reactions, which can involve chlorinated solvents and strong acids, with more eco-friendly strategies. taylorfrancis.com

Key areas of development include:

Catalytic Halogenation: The use of catalysts, including indole-based systems, can enable position-selective halogenation under milder conditions, potentially reducing the need for hazardous solvents. rsc.org

Solvent-Free and Alternative Solvent Systems: Research into mechanochemical synthesis, where reactions are induced by mechanical force in the absence of bulk solvents, offers a promising avenue. science.gov Additionally, the use of environmentally benign solvents like ionic liquids, supercritical fluids, or water could drastically reduce the environmental impact of synthesis. researchgate.net

Visible-Light-Mediated Processes: Photoredox catalysis provides a powerful tool for forging carbon-halogen bonds under mild conditions, often using visible light as a renewable energy source, thus avoiding harsh thermal conditions and toxic reagents. mdpi.com

These modern approaches aim to improve atom economy, reduce energy consumption, and minimize the generation of hazardous byproducts, aligning with the principles of green chemistry. taylorfrancis.com

Table 1: Comparison of Traditional vs. Sustainable Halogenation Strategies
ParameterTraditional HalogenationSustainable/Green Halogenation
ReagentsElemental halogens (e.g., Cl₂, Br₂), strong acidsN-halosuccinimides, inorganic salts (KBr, KCl), catalytic systems
SolventsChlorinated solvents (e.g., CCl₄, CHCl₃)Ionic liquids, water, supercritical CO₂, or solvent-free conditions
Energy InputOften requires high temperatures (thermal energy)Visible light (photocatalysis), mechanical energy (mechanochemistry)
ByproductsSignificant hazardous waste, acid fumesReduced waste streams, often recyclable catalysts

Exploration of Novel Catalytic Transformations Involving the Compound and its Derivatives

The distinct reactivity of the three different halogen atoms in 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene makes it an excellent substrate for exploring selective catalytic transformations. The carbon-iodine bond is the weakest and most susceptible to oxidative addition in transition-metal catalysis, paving the way for site-selective cross-coupling reactions. wikipedia.orgacs.org

Future research could focus on:

Site-Selective Cross-Coupling: Developing palladium, copper, or nickel catalyst systems that can selectively activate the C-I bond for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, leaving the more robust C-Cl and C-F bonds intact. This would allow for the sequential and controlled introduction of various functional groups.

Directed C-H Functionalization: Investigating methods to functionalize the available C-H position on the aromatic ring. The existing substituents will exert electronic and steric influences that could be harnessed by advanced catalytic systems to achieve high regioselectivity.

Hypervalent Iodine Chemistry: Using the iodo group as a handle to generate hypervalent iodine reagents in situ. nih.gov These reagents are powerful and environmentally benign oxidants that can mediate a wide range of transformations, with the potential for the aromatic core to be incorporated into the final product, improving atom economy. nih.gov

The development of such catalytic methods would transform complex polyhalogenated aromatics from simple intermediates into versatile building blocks for advanced materials and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Methodologies for Scalable Production

The synthesis of complex, highly substituted molecules like 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene often involves multi-step processes with potentially hazardous intermediates. Flow chemistry and automated synthesis offer solutions to many of the challenges associated with traditional batch production.

Emerging paradigms in this area include:

Enhanced Safety and Control: Flow reactors minimize the volume of hazardous material at any given time and allow for precise control over reaction parameters such as temperature, pressure, and mixing. This is particularly advantageous for exothermic or potentially unstable reactions.

Scalability and Reproducibility: Transitioning a synthetic route from laboratory-scale to industrial production is often more straightforward in a continuous flow system. Automated platforms ensure high reproducibility by minimizing human error and allowing for consistent execution of reaction protocols. acm.org

Data-Rich Experimentation: Automated systems can be integrated with in-line analytics to rapidly screen reaction conditions and build extensive datasets. This data can then be used to optimize reaction yields and selectivity through machine learning algorithms.

By integrating the synthesis of this compound into automated flow platforms, researchers can accelerate the discovery of optimal reaction conditions and enable its efficient, on-demand production. acm.org

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is crucial for process optimization and the development of novel reactions. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, without the need for sampling. mt.com

For a molecule like 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, these techniques could be applied to:

Track Reactant Consumption and Product Formation: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the real-time concentration profiles of key species in the reaction mixture. mdpi.comrsc.org This provides precise data on reaction initiation, progress, and endpoint. mdpi.com

Identify and Characterize Intermediates: The formation of transient species, such as organometallic intermediates in a cross-coupling reaction, can be detected. This information is vital for elucidating the reaction mechanism and identifying potential bottlenecks or side reactions.

Optimize Reaction Parameters: By observing the immediate effect of changing parameters like temperature or catalyst loading, chemists can rapidly optimize processes for efficiency and selectivity. In-situ monitoring provides a "molecular video" of the reaction, offering insights that are not available from traditional offline analysis. mdpi.com

Table 2: In-Situ Spectroscopic Techniques for Reaction Analysis
TechniqueInformation GainedApplication Example
FTIR Spectroscopy (ReactIR)Concentration of functional groups, reaction kinetics, endpoint determination. nih.govMonitoring the oxidative addition step in a Pd-catalyzed cross-coupling at the C-I bond.
Raman SpectroscopyInformation on covalent bonds, useful in aqueous or symmetric systems.Observing changes in the aromatic ring vibrations upon substitution.
NMR SpectroscopyDetailed structural information, identification of intermediates and byproducts.Detecting the formation of a Grignard reagent or an organolithium intermediate.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity for Specific Research Applications

Computational chemistry has become an indispensable tool in modern synthetic planning. nih.gov For a polysubstituted arene, computational models can predict a wide range of properties and guide the synthesis of new derivatives with desired characteristics.

Future research directions leveraging computational design include:

Predicting Site Selectivity: Quantum chemical calculations and machine learning models can predict the most likely site of reaction for various transformations, such as C-H functionalization or nucleophilic aromatic substitution. rsc.orgmit.edu This allows chemists to prioritize synthetic routes that are most likely to succeed. chemrxiv.org

Designing Novel Derivatives: By computationally modifying the substituents on the aromatic ring, researchers can design new molecules in silico. nih.gov For example, models can predict how replacing the chloro group with a trifluoromethyl group would alter the molecule's electronic properties, solubility, or binding affinity to a biological target. nih.gov

Understanding Reactivity: Density Functional Theory (DFT) and other methods can be used to model reaction pathways and transition states. This provides fundamental insights into why a particular catalyst or reagent provides high selectivity, aiding in the rational design of improved chemical processes. nih.gov

The synergy between computational prediction and experimental validation will accelerate the discovery of new derivatives of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene with tailored properties for applications in materials science, agrochemicals, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, considering regiochemical challenges?

  • Methodology : Begin with a benzene derivative (e.g., 4-methoxybenzene) and employ sequential halogenation. Use directed ortho-metalation (DoM) to install iodine at the 2-position, followed by electrophilic fluorination at the 3-position using Selectfluor™. Chlorination can be achieved via radical-initiated methods (e.g., Cl₂/UV) or using N-chlorosuccinimide (NCS) under controlled conditions. Monitor regioselectivity using computational tools (DFT) to predict substituent effects .
  • Key Consideration : The electron-donating methoxy group directs electrophiles to the para position, but steric hindrance from iodine may alter reactivity. Use low-temperature NMR to track intermediates .

Q. How should researchers ensure the stability of this compound during storage and handling?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the iodo and methoxy groups. Monitor purity via HPLC-MS every 3 months. Avoid prolonged exposure to moisture, as the chloro and fluoro substituents may hydrolyze under acidic/basic conditions .
  • Safety Note : Conduct a hazard assessment using SDS templates (e.g., TCI America protocols) for handling halogenated aromatics, focusing on respiratory and dermal exposure risks .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine integration and 13C^{13}\text{C} DEPT for methoxy and halogenated carbon assignments.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate (refer to Acta Crystallographica protocols for halogenated aromatics) .
  • Mass Spec : High-resolution ESI-MS in negative ion mode to distinguish isotopic patterns (Cl, F, I) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for similar halogenated methoxybenzenes?

  • Methodology : Cross-validate data using multiple techniques (e.g., compare X-ray structures with DFT-optimized geometries). For conflicting 1H^{1}\text{H} NMR shifts, test solvent effects (DMSO vs. CDCl₃) and employ 2D COSY/TOCSY to assign overlapping signals. Reference PubChem or NIST databases for benchmark spectral data .
  • Case Study : If a study reports anomalous fluorine coupling constants, replicate the synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model the C–I bond dissociation energy to assess suitability for Suzuki-Miyaura coupling. Compare with analogous chloro/fluoro derivatives to prioritize reaction sites.
  • Docking Studies : If exploring biological activity, use molecular docking (AutoDock Vina) to evaluate interactions with target enzymes/receptors, leveraging structural motifs from pharmacologically active halogenated aromatics .
    • Experimental Validation : Perform kinetic studies on Stille coupling reactions, varying catalysts (Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvents (THF vs. DMF) to correlate computational predictions with yields .

Q. How can researchers design experiments to analyze competing reaction pathways during derivatization?

  • Methodology : Use isotopic labeling (e.g., 18O^{18}\text{O} in methoxy groups) to track substituent migration during Friedel-Crafts alkylation. Employ LC-MS/MS to identify by-products (e.g., dehalogenated species or methoxy cleavage products). For mechanistic insights, conduct time-resolved in situ IR spectroscopy .
  • Example : When introducing a nitro group, monitor nitration regioselectivity via competition experiments between HNO₃/H₂SO₄ and AcONO₂/CF₃SO₃H, correlating results with Hammett σ⁺ values .

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